molecular formula C19H16ClNO2 B2681301 5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide CAS No. 941237-68-9

5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide

Cat. No. B2681301
CAS RN: 941237-68-9
M. Wt: 325.79
InChI Key: YLKJONMOTRTLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CMF or NSC 67574 and has been studied for its anti-cancer properties.

Scientific Research Applications

Synthesis and Antiprotozoal Activity

5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide and its derivatives have been explored for their potential antiprotozoal activities. A study synthesized various substituted 2,5-bis(4-guanylphenyl)furans and related analogues, assessing their antimalarial and antitrypanosomal activity. Although none exhibited high orders of antimalarial activity, some showed significant action against Trypanosoma rhodesiense, suggesting potential as antiprotozoal agents (Das & Boykin, 1977).

Antibacterial and Antipathogenic Properties

Research has highlighted the antibacterial and antipathogenic properties of furan derivatives, including those structurally related to 5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide. Acylthioureas and benzamides with halogenated phenyl rings demonstrated significant antimicrobial activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. These findings underscore the potential of furan derivatives as novel antimicrobial agents with antibiofilm capabilities (Limban, Marutescu, & Chifiriuc, 2011).

Anti-inflammatory and Antibacterial Agents

Further research into furan derivatives has led to the development of novel compounds with promising anti-inflammatory and antibacterial activities. A study synthesized a series of pyrazoline derivatives, demonstrating that some compounds exhibited high anti-inflammatory activity in vivo, along with potent antibacterial effects. These findings suggest the therapeutic potential of furan-based compounds in treating inflammation and bacterial infections (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).

DNA Binding Affinity for Drug Development

The structural similarity of certain furan derivatives to known antitrypanosomal drugs has been exploited to enhance DNA-binding affinity, offering insights into drug design and development. One study compared the binding of furamidine, a dicationic minor groove binder, with that of berenil, revealing furamidine's superior affinity due to direct hydrogen bond interactions with DNA. This enhanced understanding of drug-DNA interactions is invaluable for developing more effective therapeutic agents (Laughton, Tanious, Nunn, Boykin, Wilson, & Neidle, 1995).

properties

IUPAC Name

5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-12-5-3-4-6-17(12)21-19(22)16-11-18(23-13(16)2)14-7-9-15(20)10-8-14/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKJONMOTRTLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.